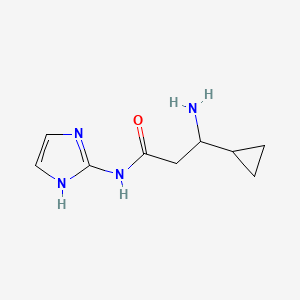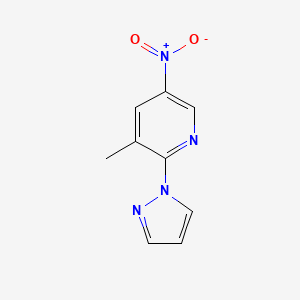![molecular formula C18H15N5O B8349877 1-Benzyl-4-hydroxy-3-phenylamino-pyrazolo[3,4-d]pyrimidine](/img/structure/B8349877.png)
1-Benzyl-4-hydroxy-3-phenylamino-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-hydroxy-3-phenylamino-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique pyrazolo[3,4-d]-pyrimidine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-hydroxy-3-phenylamino-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid . This reaction facilitates the formation of the pyrazolo[3,4-d]-pyrimidine core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-hydroxy-3-phenylamino-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The benzyl and phenylamino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of nitro groups results in amines.
Scientific Research Applications
1-Benzyl-4-hydroxy-3-phenylamino-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-hydroxy-3-phenylamino-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-b]pyridine: Known for its medicinal properties and structural similarity.
Riociguat (Adempas): A drug that stimulates soluble guanylate cyclase and is used to treat pulmonary hypertension.
Uniqueness: 1-Benzyl-4-hydroxy-3-phenylamino-pyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of benzyl, hydroxy, and phenylamino groups enhances its potential as a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C18H15N5O |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
3-anilino-1-benzyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H15N5O/c24-18-15-16(21-14-9-5-2-6-10-14)22-23(17(15)19-12-20-18)11-13-7-3-1-4-8-13/h1-10,12H,11H2,(H,21,22)(H,19,20,24) |
InChI Key |
RKTMNPHNDVWWLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NC=N3)C(=N2)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzyl 2-(isopropylsulfonyl)-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B8349839.png)
![Methyl 4-[(2,6-diaminopyrimidin-4-yl)oxy]benzoate](/img/structure/B8349849.png)



![6,7-Dimethoxy-2-{[5-(4-methylphenyl)isoxazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B8349874.png)

![2-Chloro-4-(5-chloro-2-thienyl)thieno[3,2-d]pyrimidine](/img/structure/B8349891.png)
